molecular formula C8H4BrF3O3 B1273231 2-bromo-5-(trifluoromethoxy)benzoic Acid CAS No. 403646-48-0

2-bromo-5-(trifluoromethoxy)benzoic Acid

Cat. No.: B1273231
CAS No.: 403646-48-0
M. Wt: 285.01 g/mol
InChI Key: QIUVPBVZKOVBSY-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethoxy)benzoic acid, commonly referred to as 2-BTFMBA, is an important organic compound used in various scientific research applications. It is a halogenated carboxylic acid with a molecular formula of C7H4BrF3O2. 2-BTFMBA has a variety of uses in scientific research, including synthesis, biochemical and physiological effects, and lab experiments.

Scientific Research Applications

Chemical Synthesis and Characterization

2-bromo-5-(trifluoromethoxy)benzoic acid is involved in the synthesis of various organic compounds. For instance, it is used in generating phenyllithium intermediates, which are crucial for the formation of naphthalenes and other complex organic structures. The molecule's ability to undergo transformations under different conditions is a key aspect of its application in organic synthesis (Schlosser & Castagnetti, 2001).

Larvicidal Activity

Research has shown that derivatives of this compound exhibit larvicidal activity. Specifically, certain oxadiazole analogues synthesized from this compound have demonstrated effectiveness against mosquito larvae, indicating potential applications in vector control and public health (Santhanalakshmi et al., 2022).

Biological Activity Studies

The compound has been used as a building block in the synthesis of various metal complexes with potential biological activities. For example, a study explored its role in forming a Cd(II) coordinate complex, which was then evaluated for antifungal and antibacterial activities (Jaber et al., 2021).

Pharmaceutical Manufacturing

In pharmaceutical research, derivatives of this compound serve as intermediates in the manufacture of therapeutic agents, such as SGLT2 inhibitors used in diabetes therapy. The compound's role in the efficient and scalable production of these inhibitors highlights its importance in the pharmaceutical industry (Zhang et al., 2022).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P271, P261, P280 . It’s recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-bromo-5-(trifluoromethoxy)benzoic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and reactivity. Additionally, individual factors like age, sex, health status, and genetic makeup can also influence the compound’s pharmacokinetics and pharmacodynamics.

Properties

IUPAC Name

2-bromo-5-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O3/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUVPBVZKOVBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382574
Record name 2-bromo-5-(trifluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403646-48-0
Record name 2-Bromo-5-(trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403646-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-5-(trifluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-(trifluoromethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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